molecular formula C15H12N4O5 B12474974 5-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12474974
M. Wt: 328.28 g/mol
InChI Key: FJOCMEZVPRFECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzimidazole family, which is widely studied for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 5-amino-1,3-dihydro-2H-benzimidazol-2-one under specific conditions. The reaction is carried out in a suitable solvent, often ethanol, and requires a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The compound can participate in substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1,3-dihydro-2H-benzimidazol-2-one
  • 2-hydroxy-3-methoxy-5-nitrobenzaldehyde
  • 5-nitrobenzimidazole

Uniqueness

What sets 5-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12N4O5

Molecular Weight

328.28 g/mol

IUPAC Name

5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C15H12N4O5/c1-24-13-6-10(19(22)23)4-8(14(13)20)7-16-9-2-3-11-12(5-9)18-15(21)17-11/h2-7,20H,1H3,(H2,17,18,21)

InChI Key

FJOCMEZVPRFECH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)NC(=O)N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.